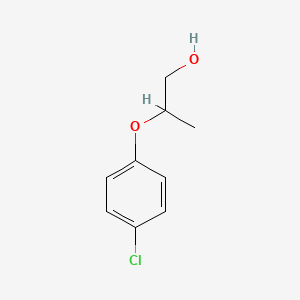
2-(4-Chlorophenoxy)propan-1-ol
Cat. No. B8693453
Key on ui cas rn:
63650-24-8
M. Wt: 186.63 g/mol
InChI Key: ULXGJWWZHKJAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04051173
Procedure details


2.3 g. of sodium are dissolved in 170 ml. of absolute isopropanol, 12.85 g. of p-chlorophenol are introduced, 13.9 g. of 2-bromo-propanol are added dropwise and the mixture is boiled for 20 hours. The mixture is evaporated and worked up using water and ether to give 2-(4-chlorophenoxy)-propanol.




Identifiers


|
REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Br[CH:11]([CH3:14])[CH2:12][OH:13]>C(O)(C)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH:11]([CH3:14])[CH2:12][OH:13])=[CH:5][CH:4]=1 |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(CO)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is evaporated
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC(CO)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
